2-Methoxy-N,5-dimethylaniline
Overview
Description
“2-Methoxy-N,5-dimethylaniline” is a chemical compound with the molecular formula C9H13NO . It is also known as N-(2-methoxyphenyl)-2,5-dimethylaniline .
Synthesis Analysis
The synthesis of “2-Methoxy-N,5-dimethylaniline” can be achieved through a one-pot synthesis process. Aniline is produced from in-situ hydrogenation of nitrobenzene with hydrogen generated from methanol, or transfer hydrogenation of nitrobenzene with methanol as donor, while methanol acted as a hydrogen source, alkylating reagent and solvent, simultaneously .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-N,5-dimethylaniline” consists of asymmetric units of C9H13NO . The compound is part of a resonance structure, which means the hybridization of the nitrogen atom lies between sp3 and sp2 .
Chemical Reactions Analysis
N,N-dialkylanilines can undergo nucleophilic substitution in α-position to nitrogen. For example, the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions yields two products, α-methoxy-N-N-dimethylaniline and α-α ′-dimethoxy-N-N-dimethylaniline in a ratio of 6:1 .
Scientific Research Applications
Synthesis of Carbazomycin B
The compound plays a role in the synthesis of carbazomycin B, a complex process involving several steps including iodination, acetylation, reduction, and various other chemical reactions (Crich & Rumthao, 2004).
Applications in Photochemical Reactions
It is used in photochemical reactions, particularly in the irradiation of 4-allylated 2,6-dimethylanilines in methanol, leading to the formation of several significant compounds (Bader & Hansen, 1979).
Role in DNA Adduct Formation
2-Methoxy-N,5-dimethylaniline is significant in understanding the formation of DNA adducts, as seen in its reaction with deoxyguanosine and other nucleosides, highlighting its potential environmental and health implications (Gonçalves, Beland, & Marques, 2001).
Molecular Structure Analysis
Research has been conducted on molecular structures synthesized via Schiff bases reduction route using this compound, contributing to the understanding of hydrogen bonding and molecular interactions (Ajibade & Andrew, 2021).
Chemical Reaction Studies
Studies have examined its reactions with resonance-stabilized radicals, which is essential for understanding its behavior in various chemical environments (Okazaki & Inamoto, 1968).
Involvement in Ozonation Processes
It has been used in the study of ozonation processes, especially with regard to its derivatives and their reaction products, providing insights into chemical synthesis and environmental chemistry (Kerr & Meth–Cohn, 1971).
Photolysis Studies
Research on the photolysis of this compound in the presence of various substrates has contributed to our understanding of heterolytic cleavage and the formation of heterocycles (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Hydrogen Bonding in Aromatic Amides
Investigations into the hydrogen bonding in ortho-substituted acetanilides, including this compound, have provided valuable data on steric hindrance and molecular interactions (Andrews, Poynton, & Rae, 1972).
Safety And Hazards
When handling “2-Methoxy-N,5-dimethylaniline”, it is advised to avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wear personal protective equipment/face protection and take precautionary measures against static discharges .
properties
IUPAC Name |
2-methoxy-N,5-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-9(11-3)8(6-7)10-2/h4-6,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOQNSVFSKVGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530295 | |
Record name | 2-Methoxy-N,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N,5-dimethylaniline | |
CAS RN |
30427-10-2 | |
Record name | 2-Methoxy-N,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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